1-Benzyl-4-(6-chloropyridin-2-yl)piperazine 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 1220036-26-9
VCID: VC3383040
InChI: InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl
Molecular Formula: C16H18ClN3
Molecular Weight: 287.79 g/mol

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine

CAS No.: 1220036-26-9

Cat. No.: VC3383040

Molecular Formula: C16H18ClN3

Molecular Weight: 287.79 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine - 1220036-26-9

Specification

CAS No. 1220036-26-9
Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
IUPAC Name 1-benzyl-4-(6-chloropyridin-2-yl)piperazine
Standard InChI InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Standard InChI Key DTLVTCSIZOCIED-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl

Introduction

Structural Characteristics and Identification

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a heterocyclic compound characterized by a central piperazine ring substituted with a benzyl group at the 1-position and a 6-chloropyridin-2-yl group at the 4-position. The compound belongs to the broader class of piperazine derivatives, which are widely utilized in pharmaceutical research and development.

Chemical Identity and Nomenclature

The compound is formally identified as 1-benzyl-4-(6-chloropyridin-2-yl)piperazine with a molecular formula of C₁₆H₁₈ClN₃ . This formula indicates the presence of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms. The IUPAC name accurately reflects its structural features, highlighting the two key substituents on the piperazine ring.

Structural Representation

The structural representation of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be expressed through various notations:

  • SMILES notation: C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl

  • InChI: InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2

  • InChIKey: DTLVTCSIZOCIED-UHFFFAOYSA-N

These notations provide a standardized method for representing the compound's structure, facilitating database searches and computational analyses.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is essential for evaluating its potential applications and handling requirements.

Spectroscopic Properties

One notable aspect of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine is its predicted collision cross-section data, which provides valuable information for mass spectrometry-based identification and characterization. The table below summarizes these predicted values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺288.12621167.8
[M+Na]⁺310.10815184.5
[M+NH₄]⁺305.15275176.9
[M+K]⁺326.08209174.6
[M-H]⁻286.11165173.7
[M+Na-2H]⁻308.09360178.6
[M]⁺287.11838172.3
[M]⁻287.11948172.3

These values are particularly useful for analytical purposes, especially in liquid chromatography coupled with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) .

Research Status and Future Directions

Related Research Fields

Research on structurally similar piperazine derivatives offers insights into potential research directions for 1-benzyl-4-(6-chloropyridin-2-yl)piperazine. For instance, piperazine-containing compounds are being investigated as cyclin-dependent kinase (CDK) 4/6 inhibitors for cancer treatment , as well as tyrosinase inhibitors for dermatological applications .

Future Research Opportunities

Future research on 1-benzyl-4-(6-chloropyridin-2-yl)piperazine might focus on:

  • Evaluating its potential biological activities, including receptor binding studies

  • Investigating its pharmacokinetic properties and metabolic pathways

  • Exploring its potential as a building block or intermediate in the synthesis of more complex bioactive molecules

  • Conducting structure-activity relationship studies to optimize its properties for specific applications

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

The characterization of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine can be achieved using various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The predicted collision cross-section data suggests that ion mobility spectrometry could also be effective for its analysis .

Mass Spectrometric Analysis

The predicted m/z values for various adducts of 1-benzyl-4-(6-chloropyridin-2-yl)piperazine provide reference points for mass spectrometric identification. For instance, the [M+H]⁺ ion with m/z 288.12621 could serve as a primary identifier in liquid chromatography-mass spectrometry (LC-MS) analyses .

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